molecular formula C24H21N3O4 B11301079 N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11301079
M. Wt: 415.4 g/mol
InChI Key: KUONNVAKHTVQQC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the phenyl groups. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling of Phenyl Groups: The methoxyphenyl and methylphenyl groups can be introduced through nucleophilic aromatic substitution reactions, using appropriate phenol and halide derivatives.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, using oxidizing agents such as potassium permanganate.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative, using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Lacks the oxadiazole and methylphenyl groups, resulting in different chemical properties and applications.

    2-(2-methoxyphenyl)-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the acetamide group, leading to different reactivity and bioactivity.

    N-(3-methylphenyl)acetamide: Lacks the methoxyphenyl and oxadiazole groups, resulting in different chemical behavior.

Uniqueness

N-(2-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the oxadiazole ring, in particular, distinguishes it from other acetamide derivatives and contributes to its bioactivity and reactivity.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-8-7-9-17(14-16)24-26-23(27-31-24)18-10-3-5-12-20(18)30-15-22(28)25-19-11-4-6-13-21(19)29-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

KUONNVAKHTVQQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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